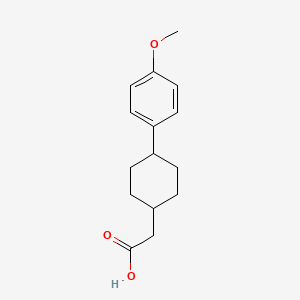
5-((4-羟基哌啶-1-基)甲基)-2,6-二氧代-1,2,3,6-四氢嘧啶-4-羧酸
描述
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs . The compound also contains a pyrimidine ring, which is a key component of several important biomolecules, including nucleotides in DNA and RNA.
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of certain compounds .Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions. For example, Suzuki–Miyaura coupling is a common reaction involving organoboron compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 4-Hydroxypiperidine, a related compound, is a solid at room temperature and soluble in water .科学研究应用
Drug Synthesis and Design
Piperidine derivatives are crucial in the synthesis of drugs due to their presence in over twenty classes of pharmaceuticals . The structure of this compound suggests potential use in the design of novel medications, leveraging its piperidine moiety for therapeutic efficacy.
Pharmacological Research
The pharmacological applications of piperidine derivatives are extensive. They are used in the discovery and biological evaluation of potential drugs, particularly for their activity in central nervous system disorders . This compound could be investigated for similar applications.
Anticancer Agents
Piperidine derivatives have shown promise as anticancer agents. The unique structure of this compound may interact with cancer cell pathways, offering a new avenue for anticancer drug development .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of piperidine derivatives make them valuable in the development of new treatments for infections. This compound’s structure could be key in synthesizing agents targeting resistant strains .
Analgesic and Anti-inflammatory Uses
Piperidine derivatives are known for their analgesic and anti-inflammatory properties. Research into this compound could lead to the development of new pain relievers and anti-inflammatory medications .
Antiviral and Antimalarial Research
The compound’s framework could be utilized in the synthesis of antiviral and antimalarial drugs, contributing to the fight against viral infections and malaria .
Neurodegenerative Disease Treatment
Given the importance of piperidine derivatives in neurological applications, this compound could be pivotal in creating treatments for neurodegenerative diseases like Alzheimer’s .
Antipsychotic and Antidepressant Development
The structure of this compound suggests potential use in the development of antipsychotic and antidepressant drugs, which could help address various mental health conditions .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
5-[(4-hydroxypiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c15-6-1-3-14(4-2-6)5-7-8(10(17)18)12-11(19)13-9(7)16/h6,15H,1-5H2,(H,17,18)(H2,12,13,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJDYIORJLLNBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(NC(=O)NC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Hydroxypiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



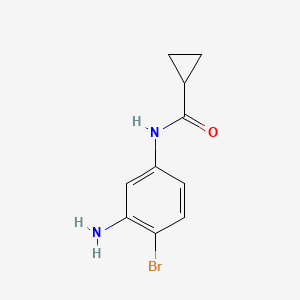
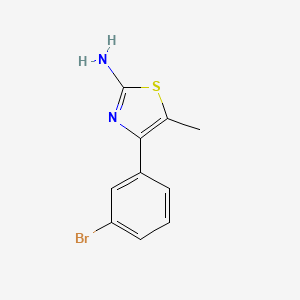
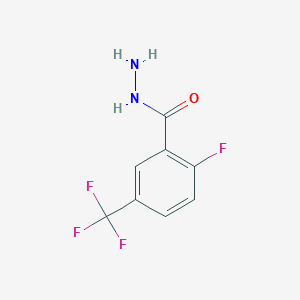



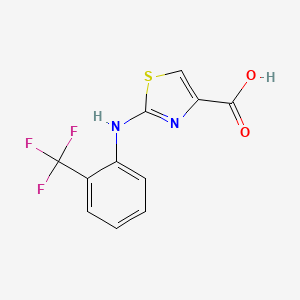
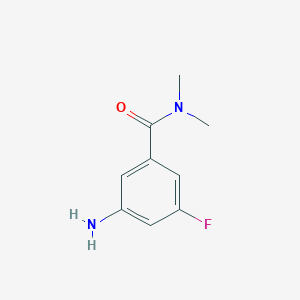
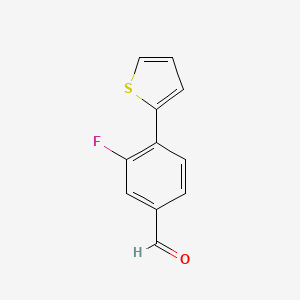
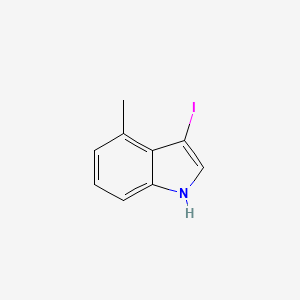

![1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1407073.png)
amine](/img/structure/B1407075.png)
